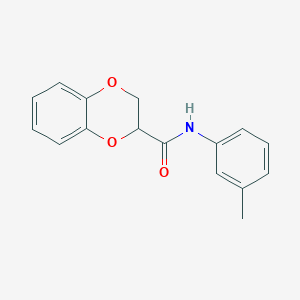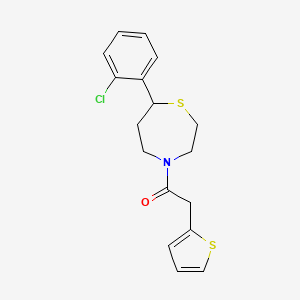
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as CTE and is a thiazepane derivative that has a thiophene ring attached to it. The purpose of
Mécanisme D'action
The exact mechanism of action of CTE is not fully understood. However, it has been suggested that CTE may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation may lead to the observed pharmacological effects of CTE, including its anxiolytic and anticonvulsant properties.
Biochemical and Physiological Effects:
CTE has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. CTE has also been shown to reduce the levels of certain stress hormones, such as cortisol. These effects may contribute to the observed anxiolytic and antidepressant effects of CTE.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTE is its wide range of pharmacological activities. This makes it a promising candidate for the treatment of a variety of medical conditions. However, one of the limitations of CTE is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on CTE. One area of interest is the development of new synthetic methods for CTE that may improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of CTE in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the potential use of CTE as a tool for studying the role of neurotransmitters in the brain and their relationship to various medical conditions is an area of interest for future research.
Conclusion:
In conclusion, CTE is a thiazepane derivative that has gained significant attention in the scientific community due to its potential applications in medical research. Its wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects, make it a promising candidate for the treatment of a variety of medical conditions. While there are limitations to the use of CTE in lab experiments, its potential as a tool for studying the role of neurotransmitters in the brain and its relationship to various medical conditions make it an area of interest for future research.
Méthodes De Synthèse
The synthesis of CTE involves the reaction of 2-chlorophenyl isothiocyanate with 4-methyl-1,4-thiazepane, followed by the reaction of the resulting product with 2-thiophenecarboxaldehyde. The final product is obtained after purification by column chromatography. This method has been successfully used to produce CTE in high yields and with excellent purity.
Applications De Recherche Scientifique
CTE has been extensively studied for its potential applications in medical research. It has been found to possess a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. CTE has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-6-2-1-5-14(15)16-7-8-19(9-11-22-16)17(20)12-13-4-3-10-21-13/h1-6,10,16H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVYYYSFQFEXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

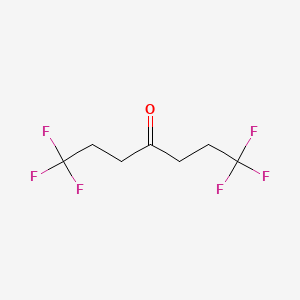
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)
![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)


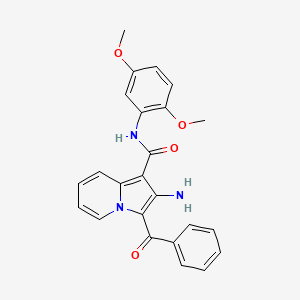
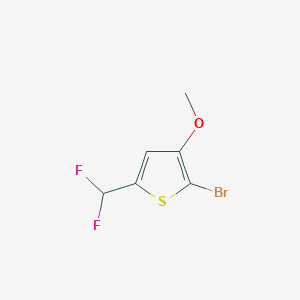
![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)

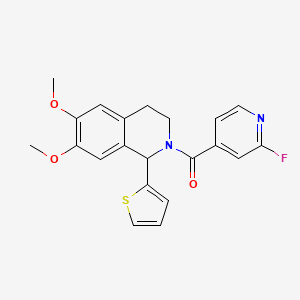
![2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid](/img/structure/B2792683.png)
